molecular formula C9H11NO2S B12577704 Benzoic acid, 2-(aminothio)-, ethyl ester CAS No. 256947-56-5

Benzoic acid, 2-(aminothio)-, ethyl ester

Cat. No.: B12577704
CAS No.: 256947-56-5
M. Wt: 197.26 g/mol
InChI Key: DWHWPWKPSDLMNS-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(aminothio)-, ethyl ester is an organic compound with the molecular formula C9H11NO2S It is a derivative of benzoic acid where the carboxyl group is esterified with ethanol and the amino group is substituted with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(aminothio)-, ethyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2-aminothiobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of reactants and catalysts, followed by separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(aminothio)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-(aminothio)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(aminothio)-, ethyl ester involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl anthranilate: Similar structure but lacks the thiol group.

    Ethyl 2-aminobenzoate: Similar structure but lacks the thiol group.

    Benzoic acid, 2-amino-, ethyl ester: Similar structure but lacks the thiol group.

Uniqueness

Benzoic acid, 2-(aminothio)-, ethyl ester is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that require specific interactions with thiol-reactive sites.

Properties

CAS No.

256947-56-5

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

ethyl 2-aminosulfanylbenzoate

InChI

InChI=1S/C9H11NO2S/c1-2-12-9(11)7-5-3-4-6-8(7)13-10/h3-6H,2,10H2,1H3

InChI Key

DWHWPWKPSDLMNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1SN

Origin of Product

United States

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